molecular formula C13H15N3O8 B14650120 Hexyl 2,4,6-trinitrobenzoate CAS No. 53848-89-8

Hexyl 2,4,6-trinitrobenzoate

Cat. No.: B14650120
CAS No.: 53848-89-8
M. Wt: 341.27 g/mol
InChI Key: YANKOEPFGMJKND-UHFFFAOYSA-N
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Description

Hexyl 2,4,6-trinitrobenzoate is an organic compound with the molecular formula C13H15N3O8 and a molecular weight of 341.2735 g/mol . It is characterized by the presence of a hexyl ester group attached to a 2,4,6-trinitrobenzoic acid moiety. This compound is notable for its aromatic structure and the presence of three nitro groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of Hexyl 2,4,6-trinitrobenzoate typically involves the esterification of 2,4,6-trinitrobenzoic acid with hexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Hexyl 2,4,6-trinitrobenzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hexyl 2,4,6-trinitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hexyl 2,4,6-trinitrobenzoate involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pathways involved in its action include oxidative stress and the modulation of enzyme activities .

Comparison with Similar Compounds

Hexyl 2,4,6-trinitrobenzoate can be compared with other nitroaromatic compounds, such as 2,4,6-trinitrobenzoic acid and 2,4,6-trinitrotoluene (TNT). While all these compounds share the presence of nitro groups, this compound is unique due to its ester group, which imparts different chemical and physical properties . This uniqueness makes it suitable for specific applications where other nitroaromatic compounds may not be as effective.

Similar compounds include:

  • 2,4,6-Trinitrobenzoic acid
  • 2,4,6-Trinitrotoluene (TNT)
  • 2,4,6-Trinitrophenol (Picric acid)

These compounds are often used in explosives, dyes, and other industrial applications, but their specific properties and uses vary based on their chemical structure .

Properties

CAS No.

53848-89-8

Molecular Formula

C13H15N3O8

Molecular Weight

341.27 g/mol

IUPAC Name

hexyl 2,4,6-trinitrobenzoate

InChI

InChI=1S/C13H15N3O8/c1-2-3-4-5-6-24-13(17)12-10(15(20)21)7-9(14(18)19)8-11(12)16(22)23/h7-8H,2-6H2,1H3

InChI Key

YANKOEPFGMJKND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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